molecular formula C13H17N B3330880 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] CAS No. 757240-71-4

3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]

Cat. No.: B3330880
CAS No.: 757240-71-4
M. Wt: 187.28 g/mol
InChI Key: QAQOIXBLPQERTB-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]: is a spiro compound that features a unique structural motif where a naphthalene ring is fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or pyrrolidine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spiro structure is known to impart unique biological activities, making it a candidate for the development of new therapeutic agents .

Medicine: In medicine, derivatives of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] are studied for their potential to act as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to interact with various biological targets makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and advanced composites. Its structural properties can enhance the mechanical and thermal stability of these materials .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The spiro structure allows for a unique mode of binding, which can result in selective inhibition or activation of these targets. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-spiro[imidazolidine-4,1’-naphthalene]-2-thione
  • 3,4-Dihydro-2H-spiro[benzofuran-1,3’-pyrrolidine]
  • 3,4-Dihydro-2H-spiro[indoline-1,3’-pyrrolidine]

Uniqueness: 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] is unique due to its specific spiro fusion between a naphthalene and a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to other spiro compounds.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-6-12-11(4-1)5-3-7-13(12)8-9-14-10-13/h1-2,4,6,14H,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQOIXBLPQERTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Reactant of Route 2
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Reactant of Route 3
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Reactant of Route 4
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Reactant of Route 5
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Reactant of Route 6
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]

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